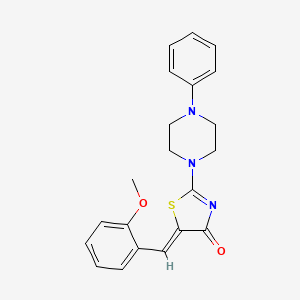

(Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Description

(Z)-5-(2-Methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazolone derivative featuring a benzylidene moiety at position 5 and a 4-phenylpiperazine substituent at position 2 of the thiazole ring. Its Z-configuration is critical for maintaining planar geometry, which influences biological interactions. Key physicochemical properties include a molecular formula of C₂₁H₂₀N₄O₂S, molecular weight 392.48 g/mol, predicted density of 1.27 g/cm³, and a boiling point of 428.1°C . This compound shares structural motifs with pharmacologically active thiazolone derivatives, such as tyrosinase inhibitors and antitubercular agents, but its unique 2-methoxybenzylidene and 4-phenylpiperazine groups differentiate it from analogs .

Properties

IUPAC Name |

(5Z)-5-[(2-methoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-26-18-10-6-5-7-16(18)15-19-20(25)22-21(27-19)24-13-11-23(12-14-24)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGASWRFMGXLNG-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of 2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one with 2-methoxybenzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one. A study conducted on various thiazole derivatives showed promising cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.

Case Study: Molecular Docking and Biological Testing

A comprehensive study utilized molecular docking techniques to assess the binding affinity of this compound to the DNA-topoisomerase II complex. The results indicated a strong interaction, suggesting that it could serve as a lead compound for developing new anticancer agents. The compound was tested in combination with doxorubicin, showing enhanced efficacy compared to doxorubicin alone, indicating a potential for synergistic effects in cancer therapy .

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been explored. Research has indicated that compounds with similar structures exhibit significant anticonvulsant activity in various animal models.

Experimental Findings

In a study evaluating new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, several compounds demonstrated effectiveness in reducing seizure activity in models of epilepsy. The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine ring significantly influenced anticonvulsant efficacy. The thiazole moiety was crucial for enhancing binding affinity to voltage-gated sodium channels, which are pivotal in seizure propagation .

Neuropharmacological Applications

The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders such as anxiety and depression.

Mechanistic Insights

Research indicates that compounds containing thiazole and piperazine structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is essential for developing anxiolytic and antidepressant therapies. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Thiazol-4(5H)-one derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of key analogs:

Antitubercular Activity

Compounds with substituted benzylidene and aryl-amino groups (e.g., 6a–j in ) were synthesized and tested against Mycobacterium tuberculosis H37Ra and BCG strains.

Key findings:

- The 4-phenylpiperazine group in the target compound may enhance solubility and receptor binding compared to phenylamino analogs .

Tyrosinase Inhibitory Activity

Thiazolone derivatives with hydroxyl or methoxybenzylidene groups show potent tyrosinase inhibition. Comparisons include:

Key findings:

- Hydroxyl groups at positions 2 and 4 of the benzylidene ring drastically enhance inhibition (e.g., Compound 8: IC50 = 0.45 µM vs. kojic acid: 47.6 µM) .

- Methoxy groups (as in the target compound) may mimic hydroxyl H-bonding but with reduced potency due to steric hindrance .

Antimicrobial Activity

Derivatives with nitro or oxadiazole moieties exhibit Gram-positive/negative antibacterial effects:

Key findings:

- Nitro groups enhance activity against S.

- The 4-phenylpiperazine group may improve membrane penetration but requires empirical validation .

Structural and Functional Insights

- Substituent Effects: Hydrophobic groups (e.g., Cl, phenyl) improve antitubercular activity via membrane interaction . Hydrogen-bond donors (e.g., -OH) are critical for tyrosinase inhibition . Methoxy groups balance hydrophobicity and electronic effects but may reduce potency compared to hydroxyl analogs .

Synthetic Accessibility :

- The target compound’s synthesis likely follows methods similar to (room-temperature coupling with K₂CO₃/MeOH), yielding >90% purity .

Biological Activity

(Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, also referred to as a thiazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 437.51 g/mol. The compound features a thiazole ring, a benzylidene moiety, and a piperazine group, which are pivotal in its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds has been reported as low as 0.21 µM, highlighting their potential as effective antimicrobial agents .

Tyrosinase Inhibition

Tyrosinase inhibition is another critical area where thiazole derivatives have shown promise. In particular, related compounds have demonstrated stronger tyrosinase inhibitory activities compared to traditional inhibitors like kojic acid. For example, some derivatives exhibited IC50 values significantly lower than that of kojic acid, with one derivative showing an IC50 value of 0.1 µM . This suggests that the structural modifications in these thiazole derivatives enhance their inhibitory effects on tyrosinase.

Cytotoxicity and Anti-Proliferative Effects

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Studies indicate that certain derivatives can induce oxidative stress in cancer cells, leading to apoptosis. For example, compounds derived from similar scaffolds were shown to exert anti-proliferative effects against gastric adenocarcinoma cells with promising results in MTT assays .

Case Study 1: Tyrosinase Inhibition

In a comparative study involving several thiazole derivatives, it was found that modifications on the benzene ring significantly influenced the inhibitory activity against tyrosinase. The introduction of hydroxyl groups at specific positions enhanced the binding affinity and inhibition potential of these compounds .

Case Study 2: Antimicrobial Efficacy

A series of thiazolo[4,5-b]pyridine derivatives were synthesized and tested for their antimicrobial efficacy. One derivative showed potent activity against E. coli and P. aeruginosa, with binding interactions analyzed through molecular docking studies revealing strong interactions with target proteins involved in bacterial survival .

Research Findings Summary Table

| Activity | Compound | IC50/MIC | Mechanism |

|---|---|---|---|

| Tyrosinase Inhibition | This compound | 0.1 µM | Competitive inhibition |

| Antimicrobial | Similar thiazole derivatives | 0.21 µM | Disruption of bacterial cell wall |

| Cytotoxicity | Derivatives against AGS cells | N/A | Induction of oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.